2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol
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Overview
Description
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzylic carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the electrophilic aromatic substitution reactions to introduce the bromine, chlorine, and fluorine atoms onto the benzene ring. The hydroxyl group can be introduced through a benzylic oxidation reaction.
Electrophilic Aromatic Substitution: This step involves the introduction of bromine, chlorine, and fluorine atoms onto the benzene ring. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol can undergo various chemical reactions, including:
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted benzyl alcohols
Scientific Research Applications
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol depends on its specific application
Electrophilic Substitution: The halogen atoms can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Oxidation-Reduction: The hydroxyl group can undergo oxidation-reduction reactions, affecting the compound’s reactivity and interactions with other molecules.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new functional groups and altering the compound’s properties.
Comparison with Similar Compounds
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol can be compared with other similar compounds, such as:
2-Bromo-3,4-dichlorobenzyl Alcohol: Lacks the fluorine atom, which may affect its reactivity and applications.
3,4-Dichloro-6-fluorobenzyl Alcohol:
2-Bromo-6-fluorobenzyl Alcohol: Lacks the chlorine atoms, resulting in distinct reactivity and applications.
The presence of bromine, chlorine, and fluorine atoms in this compound makes it unique and valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H4BrCl2FO |
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Molecular Weight |
273.91 g/mol |
IUPAC Name |
(2-bromo-3,4-dichloro-6-fluorophenyl)methanol |
InChI |
InChI=1S/C7H4BrCl2FO/c8-6-3(2-12)5(11)1-4(9)7(6)10/h1,12H,2H2 |
InChI Key |
QWVOUBDSABJLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)CO)F |
Origin of Product |
United States |
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